molecular formula C30H22Sn2 B14399093 (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] CAS No. 89704-92-7

(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]

Cat. No.: B14399093
CAS No.: 89704-92-7
M. Wt: 619.9 g/mol
InChI Key: FLQNHAPVXIWCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tin atoms bonded to ethynyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] typically involves the reaction of diphenyltin dichloride with ethynylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours. After completion, the product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems or large-scale recrystallization units.

Chemical Reactions Analysis

Types of Reactions

(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and phenyl-substituted tin compounds.

    Reduction: Lower oxidation state tin compounds and ethynyl derivatives.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in certain organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Used in the production of advanced materials and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and proteins, affecting their function. It can also interact with DNA and other nucleic acids, potentially leading to changes in gene expression and cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)germane]
  • (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)silane]
  • (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)lead]

Uniqueness

(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] is unique due to the presence of tin atoms, which impart distinct chemical and physical properties compared to its germanium, silicon, and lead analogs

Properties

CAS No.

89704-92-7

Molecular Formula

C30H22Sn2

Molecular Weight

619.9 g/mol

IUPAC Name

ethynyl-[2-[ethynyl(diphenyl)stannyl]ethynyl]-diphenylstannane

InChI

InChI=1S/4C6H5.2C2H.C2.2Sn/c4*1-2-4-6-5-3-1;3*1-2;;/h4*1-5H;2*1H;;;

InChI Key

FLQNHAPVXIWCQN-UHFFFAOYSA-N

Canonical SMILES

C#C[Sn](C#C[Sn](C#C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.